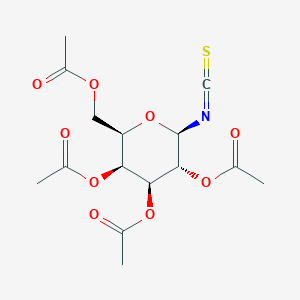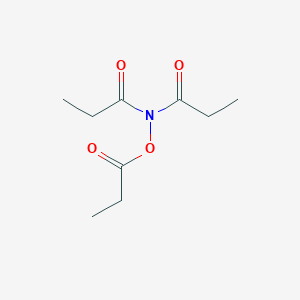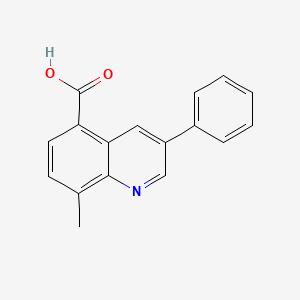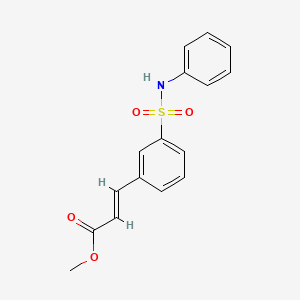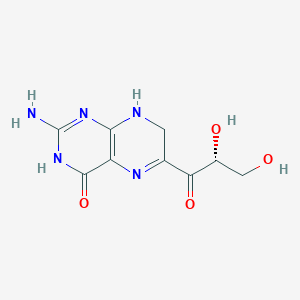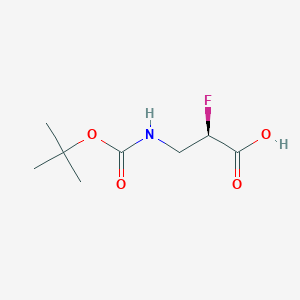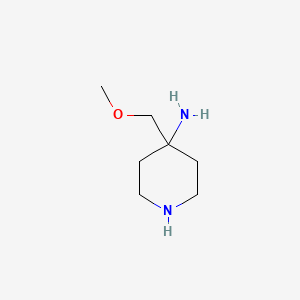
2-Bromocyclobutan-1-ol
描述
2-Bromocyclobutan-1-ol is an organic compound with the molecular formula C₄H₇BrO. It is a brominated derivative of cyclobutanol, characterized by a four-membered cyclobutane ring with a hydroxyl group and a bromine atom attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromocyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Bromocyclobutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (RNH₂), leading to the formation of different cyclobutanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form 2-bromocyclobutanone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to cyclobutanol by using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines (RNH₂) in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like PCC or CrO₃ in solvents like dichloromethane (CH₂Cl₂).
Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Various substituted cyclobutanols.
Oxidation: 2-Bromocyclobutanone.
Reduction: Cyclobutanol.
科学研究应用
2-Bromocyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 2-Bromocyclobutan-1-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the strain in the four-membered cyclobutane ring, which makes the compound more reactive compared to larger ring systems.
相似化合物的比较
Similar Compounds
3-Bromocyclobutanol: Similar structure but with the bromine atom on a different carbon.
2-Bromocyclobutanone: An oxidized form of 2-Bromocyclobutan-1-ol with a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of the bromine atom and the hydroxyl group on adjacent carbons in a strained four-membered ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
IUPAC Name |
2-bromocyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICBJMMIUUGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665369 | |
| Record name | 2-Bromocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412346-15-7 | |
| Record name | 2-Bromocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


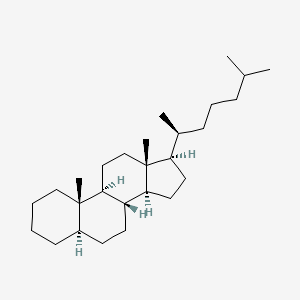

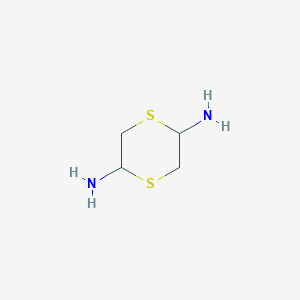
![Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-](/img/structure/B3265838.png)
